1-Phenoxy-2-propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.07 min water, 15.1 g/l at 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24015. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Ethylene Glycols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

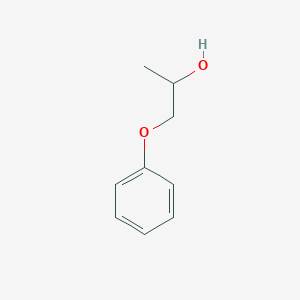

Structure

3D Structure

Properties

IUPAC Name |

1-phenoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLKWZIFZMJLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027312 | |

| Record name | 1-Phenoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid; [Reference #1] | |

| Record name | 2-Propanol, 1-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylene phenoxetol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16978 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

241.2 °C | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 15.1 g/L at 20 °C | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0622 g/cu cm at 20 °C | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.27 (Air = 1) | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.02 [mmHg], 0.00218 mm Hg at 25 °C | |

| Record name | Propylene phenoxetol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16978 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Propylene glycol phenyl ether has a minimum purity of 93%. At least 93% of commercial propylene glycol phenyl ether is comprised of a mixture of 1-phenoxy-propan-2-ol and 2-phenoxypropan- 1-ol, with the former isomer as the major constituent. The individual isomers are not separated nor produced as individual chemicals. The remaining 7% consists of up to 7% di-PPh, 0.1% phenol and 0.35% water. Of the 93% that is a mixture of the two isomers, 1-phenoxy-propan- 2-ol (CAS No. 770-35-4) constitutes > 85% of the mixture (is the thermodynamically favored isomer) and 2-phenoxy-propan-1-ol (CAS No. 4169-04-4) constitutes < 15%. | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellow liquid | |

CAS No. |

770-35-4 | |

| Record name | 1-Phenoxy-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene glycol phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenoxy-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenoxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXYISOPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87CZY0NY1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

11.4 °C | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

1-Phenoxy-2-propanol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analytical methodologies for 1-Phenoxy-2-propanol. The information is curated to support research, development, and quality control activities involving this versatile glycol ether.

Chemical Identity and Structure

This compound, also known as propylene glycol phenyl ether or phenoxyisopropanol, is an organic compound classified as a glycol ether. Its structure consists of a phenoxy group attached to a propan-2-ol backbone.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-phenoxypropan-2-ol |

| CAS Number | 770-35-4 |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol [1] |

| InChI | InChI=1S/C9H12O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |

| SMILES | CC(O)COc1ccccc1 |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a mild, pleasant odor. It exhibits good solubility in water, alcohol, and various organic solvents.[1]

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 243 °C[1] |

| Melting Point | 11 °C |

| Density | 1.064 g/mL at 20 °C[1] |

| Solubility in Water | 15.1 g/L at 20 °C |

| Vapor Pressure | 0.02 mmHg at 25 °C |

| Refractive Index (n20/D) | 1.523[1] |

| Flash Point | >110 °C |

| logP (Octanol-Water Partition Coefficient) | 1.41 at 24.1 °C |

Synthesis of this compound

This compound is primarily synthesized through two main routes: the reaction of phenol with propylene oxide or the reaction of phenol with 1-chloro-2-propanol.

Synthesis from Phenol and Propylene Oxide

This method involves the base-catalyzed ring-opening of propylene oxide by phenol. The reaction is typically carried out using a solid base catalyst.

Materials:

-

Phenol

-

Propylene oxide

-

Solid base catalyst (e.g., KOH on a zeolite carrier)

-

Methanol (solvent)

-

Nitrogen gas

Procedure:

-

A solid base catalyst is prepared by impregnating a zeolite carrier with a solution of potassium hydroxide (e.g., 1.5 mol/L). The catalyst is then dried and calcined at a high temperature (e.g., 600 °C) under a nitrogen atmosphere for several hours.

-

In a suitable reactor, the solid base catalyst is suspended in methanol.

-

A mixture of phenol and propylene oxide, with a molar ratio of approximately 1:5, is added to the reactor.

-

The reaction is carried out at a controlled temperature and pressure (e.g., for 3 hours at 0.3-0.4 MPa) with constant stirring.

-

Upon completion, the catalyst is filtered off, and the excess methanol and unreacted propylene oxide are removed by distillation.

-

The resulting crude this compound is then purified by fractional distillation under reduced pressure.

Synthesis from Phenol and 1-Chloro-2-propanol

This synthesis proceeds via a Williamson ether synthesis mechanism, where phenoxide reacts with 1-chloro-2-propanol.

Materials:

-

Phenol

-

1-Chloro-2-propanol

-

Sodium hydroxide (or other suitable base)

-

Solvent (e.g., water, or a water-insoluble organic solvent)

Procedure:

-

Phenol is dissolved in the chosen solvent in a reaction vessel.

-

A stoichiometric amount of sodium hydroxide is added to the solution to form sodium phenoxide.

-

1-Chloro-2-propanol is then added to the reaction mixture.

-

The mixture is heated to a specific temperature (e.g., 80 °C) and stirred for a set period to allow the reaction to go to completion.

-

After the reaction, the mixture is cooled, and the product is isolated. If a two-phase system is used, the organic layer containing the product is separated.

-

The crude product is washed with water to remove any remaining salts and base.

-

The final product is purified by distillation under reduced pressure.

Analytical Methodologies

A variety of analytical techniques are employed for the characterization and quantification of this compound. These include chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the determination of this compound, particularly in cosmetic formulations.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 270 nm

-

Injection Volume: 20 µL

Sample Preparation (for a cosmetic cream):

-

Accurately weigh a portion of the cosmetic sample.

-

Disperse the sample in a suitable solvent, such as methanol or a mixture of methanol and water.

-

Sonicate the mixture to ensure complete extraction of this compound.

-

Centrifuge the sample to precipitate any insoluble excipients.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Inject the filtered sample into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound, especially in complex matrices and for trace-level analysis.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

Capillary column suitable for polar compounds (e.g., a DB-WAX or Rxi-1301Sil MS column, 30 m x 0.25 mm x 0.25 µm)

Chromatographic and Spectrometric Conditions:

-

Injector Temperature: 180 °C

-

Oven Temperature Program: Initial temperature of 50 °C, ramped at 18 °C/min to 204 °C, then at 5 °C/min to 230 °C

-

Carrier Gas: Helium at a constant flow of 1.3 mL/min

-

Injection Volume: 2 µL (splitless mode)

-

MS Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Full scan or Single Ion Monitoring (SIM) for targeted analysis

Spectroscopic Data

Table 3: Spectroscopic Data Summary

| Technique | Key Features |

| ¹H NMR | Provides information on the number and environment of protons. Expected signals include a doublet for the methyl group, multiplets for the methine and methylene protons, and signals in the aromatic region for the phenyl group. |

| ¹³C NMR | Shows distinct signals for each carbon atom in the molecule, including the methyl, methine, methylene, and aromatic carbons. |

| FTIR | Characteristic absorption bands include a broad O-H stretch from the hydroxyl group, C-H stretches from the alkyl and aromatic groups, C-O stretches from the ether and alcohol functionalities, and C=C stretches from the aromatic ring. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and characteristic fragmentation patterns that can be used for structural confirmation. |

References

An In-depth Technical Guide to the Synthesis of 1-Phenoxy-2-propanol: Mechanisms and Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms and pathways for 1-phenoxy-2-propanol, a versatile chemical intermediate and solvent used in a variety of industrial and pharmaceutical applications. This document details the core synthetic routes, reaction mechanisms, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound (CAS 770-35-4), also known as propylene glycol phenyl ether, is a colorless to pale yellow liquid with a mild odor.[1] Its chemical structure, possessing both an ether and a hydroxyl functional group, imparts useful properties as a solvent, coalescing agent, and preservative.[2] In the pharmaceutical industry, it serves as a raw material for the synthesis of various active pharmaceutical ingredients. Understanding the nuances of its synthesis is critical for optimizing production, controlling purity, and minimizing byproducts.

The primary methods for the synthesis of this compound include the reaction of phenol with propylene oxide, the Williamson ether synthesis, and the reaction of phenol with epichlorohydrin. Each of these pathways offers distinct advantages and challenges in terms of yield, selectivity, and reaction conditions.

Synthesis from Phenol and Propylene Oxide

The reaction of phenol with propylene oxide is a common industrial method for producing this compound. This reaction is typically catalyzed by either a base or a Lewis acid.[2] The key challenge in this synthesis is controlling the regioselectivity of the propylene oxide ring-opening to favor the formation of the desired secondary alcohol, this compound, over its primary alcohol isomer, 2-phenoxy-1-propanol.

Base-Catalyzed Mechanism

In the presence of a base, such as sodium hydroxide (NaOH), phenol is deprotonated to form the more nucleophilic phenoxide ion. This ion then attacks one of the carbon atoms of the propylene oxide ring. The regioselectivity of this nucleophilic attack is a critical factor. Under basic or neutral conditions, the attack predominantly occurs at the less sterically hindered carbon atom of the epoxide ring (the terminal carbon), following an SN2 mechanism. This leads to the formation of the desired this compound isomer.

Lewis Acid-Catalyzed Mechanism

Lewis acids can also catalyze the reaction between phenol and propylene oxide. The Lewis acid coordinates with the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack by phenol. This coordination can also influence the regioselectivity of the ring-opening.

Quantitative Data for Phenol and Propylene Oxide Synthesis

The following table summarizes various catalytic systems and their reported performance in the synthesis of this compound from phenol and propylene oxide.

| Catalyst | Temperature (°C) | Time (h) | Molar Ratio (Phenol:PO) | Yield (%) | Purity (%) | Reference |

| Al₂O₃-MgO/Fe₃O₄ | 120-140 | 5-8 | 1:1.2 | >90 | >98 | [2][3][4] |

| Ionic Liquid | 110 | 0.33 | 1:4 | 92 | High | [5] |

| NaOH | 50-70 | Not Specified | Not Specified | High | Not Specified | [2] |

Note: Data for the ionic liquid catalyst is for the analogous synthesis of 1-methoxy-2-propanol and is provided for reference.

Experimental Protocol: Base-Catalyzed Synthesis

The following protocol is a representative example of a base-catalyzed synthesis of this compound.

Materials:

-

Phenol

-

Propylene oxide

-

Sodium hydroxide (NaOH)

-

Solvent (e.g., water or an inert organic solvent)

Procedure:

-

A solution of phenol and a catalytic amount of sodium hydroxide in the chosen solvent is prepared in a suitable reactor equipped with a stirrer, thermometer, and addition funnel.

-

The mixture is heated to the desired reaction temperature (e.g., 50-70°C).

-

Propylene oxide is added dropwise to the reaction mixture while maintaining the temperature.

-

The reaction is monitored for completion by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with an acid.

-

The product is then purified by distillation under reduced pressure.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers, including this compound. This SN2 reaction involves the reaction of a sodium phenoxide with a suitable alkyl halide, in this case, a 2-halopropanol or its equivalent.[6][7][8]

Mechanism

The synthesis proceeds in two main steps. First, phenol is deprotonated by a strong base, typically sodium hydroxide or sodium hydride, to form the highly nucleophilic sodium phenoxide. In the second step, the phenoxide ion attacks the electrophilic carbon of a 2-halopropanol (e.g., 1-chloro-2-propanol), displacing the halide ion and forming the ether linkage.

Experimental Protocol: Williamson Ether Synthesis

The following is a general protocol for the Williamson ether synthesis of this compound.

Materials:

-

Phenol

-

Sodium hydroxide (NaOH)

-

1-Chloro-2-propanol

-

Solvent (e.g., ethanol, water)

-

Diethyl ether (for extraction)

-

Hydrochloric acid (for neutralization)

Procedure:

-

Phenol is dissolved in a suitable solvent, and a stoichiometric amount of sodium hydroxide is added to form sodium phenoxide.

-

1-Chloro-2-propanol is then added to the reaction mixture.

-

The mixture is heated under reflux for a specified period until the reaction is complete, as monitored by TLC or GC.

-

After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like diethyl ether.

-

The organic layer is washed with a dilute base to remove unreacted phenol, followed by water, and then dried over an anhydrous salt (e.g., MgSO₄).

-

The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation.

Synthesis from Phenol and Epichlorohydrin

Another viable pathway for the synthesis of this compound involves the reaction of phenol with epichlorohydrin. This method proceeds through an intermediate epoxide, which is subsequently hydrolyzed.

Mechanism

The reaction is typically carried out in the presence of a base. The phenoxide ion, formed in situ, attacks the terminal carbon of the epichlorohydrin molecule, leading to the opening of the epoxide ring and the formation of a chlorohydrin intermediate. This intermediate then undergoes an intramolecular SN2 reaction, where the alkoxide displaces the chloride ion to form a new epoxide, 2-((phenoxy)methyl)oxirane. In a subsequent step, this epoxide is hydrolyzed under acidic or basic conditions to yield 1-phenoxy-2,3-propanediol, which can then be further processed if this compound is the desired final product. Alternatively, under specific conditions, the initial ring-opening can be followed by a reaction that leads directly to this compound.

Experimental Protocol: Synthesis from Phenol and Epichlorohydrin

The following is a representative protocol for the initial reaction of phenol with epichlorohydrin.

Materials:

-

Phenol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional

-

Solvent (e.g., water, or epichlorohydrin as both reactant and solvent)

Procedure:

-

Phenol is mixed with an excess of epichlorohydrin, which can also serve as the solvent.

-

An aqueous solution of sodium hydroxide is added, often in the presence of a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.

-

The mixture is stirred at a controlled temperature (e.g., 50-70°C) until the reaction is complete.

-

The organic layer is separated, and the excess epichlorohydrin is removed by distillation.

-

The resulting intermediate, 2-((phenoxy)methyl)oxirane, is then subjected to a hydrolysis step to yield the diol, which would require a subsequent selective dehydroxylation to obtain this compound.

Conclusion

The synthesis of this compound can be achieved through several effective pathways, with the reaction of phenol and propylene oxide being a prominent industrial method. The choice of synthesis route depends on factors such as desired regioselectivity, available starting materials, and required purity of the final product. The base-catalyzed reaction of phenol with propylene oxide offers a direct route to the desired isomer, while the Williamson ether synthesis provides a classic and reliable alternative. The reaction with epichlorohydrin presents a more complex, multi-step approach. For researchers and drug development professionals, a thorough understanding of these synthetic mechanisms and experimental parameters is essential for the efficient and controlled production of this compound for its various applications. Further research into more selective and efficient catalytic systems continues to be an area of active investigation.

References

- 1. WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol - Google Patents [patents.google.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound | 770-35-4 [chemicalbook.com]

- 4. This compound, ≥99% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 5. jxnutaolab.com [jxnutaolab.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Phenoxy-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenoxy-2-propanol (CAS 770-35-4), a member of the glycol ether family, is a versatile organic compound with significant applications across the pharmaceutical, cosmetic, and industrial sectors.[1][2][3][4] Its utility as a solvent, preservative, and synthetic intermediate necessitates a thorough understanding of its physicochemical properties for effective formulation, development, and safety assessment.[1][2][4][5] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, supported by detailed experimental methodologies and structured data presentation.

Chemical Identity

-

IUPAC Name: 1-phenoxypropan-2-ol[6]

-

Synonyms: Propylene glycol phenyl ether, Propylene phenoxetol, Dowanol PPh[6][7]

-

Chemical Structure:

C₆H₅

Physical Properties

The physical properties of this compound are critical for its application in various formulations. It is a colorless to pale yellow, oily liquid with a mild, pleasant odor.[1][5]

Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources.

| Property | Value | Units | Reference(s) |

| Appearance | Colorless to pale yellow liquid | - | [1][5] |

| Odor | Mild, pleasant | - | [1] |

| Boiling Point | 241.2 - 243 | °C | [6][7][8][9][10][11] |

| Melting Point | 11 - 11.4 | °C | [6][8][9] |

| Density | 1.0622 - 1.064 | g/mL at 20 °C | [6][7][8][10][11] |

| Solubility in Water | 15.1 - 198 | g/L at 20 °C | [6][7][9] |

| Vapor Pressure | 0.01 - 0.02 | hPa at 20-25 °C | [9][12] |

| Refractive Index | 1.519 - 1.523 | n20/D | [1][7][8][9][11] |

| Viscosity | 22.7 - 34 | cP at 20-25 °C | [6] |

| Flash Point | 113 | °C (closed cup) | [7][12] |

| LogP (Octanol-Water Partition Coefficient) | 1.41 - 1.50 | - | [6][8][12] |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for determining the key physical properties of this compound, based on standard laboratory practices and established testing guidelines.

The boiling point of a liquid can be determined using the capillary method. A small amount of the liquid is placed in a test tube, and a capillary tube, sealed at one end, is inverted into the liquid. The setup is heated, and as the temperature rises, the air in the capillary is replaced by the vapor of the liquid. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary tube, and upon cooling, the liquid is drawn back into the capillary.

The melting point is determined by placing a small, powdered sample of the solidified compound into a capillary tube. This tube is then heated in a calibrated apparatus, such as a Thiele tube or a modern digital melting point apparatus. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point. For a pure compound, this range is typically narrow.

The density of this compound can be accurately determined using a pycnometer according to standard methods such as ASTM D1217 or D1480 for viscous materials.[6][11][13][14][15][16][17][18][19][20] The procedure involves the following steps:

-

A clean, dry pycnometer of a known volume is weighed.

-

The pycnometer is filled with the liquid, ensuring no air bubbles are present.

-

The filled pycnometer is brought to a constant temperature (e.g., 20 °C) in a water bath.

-

The pycnometer is weighed again to determine the mass of the liquid.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

The water solubility of this compound can be determined following the OECD 105 guideline (Flask Method), suitable for substances with solubilities above 10⁻² g/L.[9][21][22][23][24]

-

An excess amount of the substance is added to a known volume of distilled water in a flask.

-

The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium.

-

The saturated solution is then separated from the undissolved substance by centrifugation or filtration.

-

The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

The flash point can be determined using a Pensky-Martens closed-cup tester as described in ASTM D93.[7] In this method, a sample of the liquid is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite momentarily.[8][9]

An Abbe refractometer is used to measure the refractive index. A few drops of the liquid are placed on the prism of the refractometer. Light is passed through the sample, and the boundary line between the light and dark fields is observed through the eyepiece. The instrument is adjusted until this boundary line is sharp and centered on the crosshairs. The refractive index is then read directly from the calibrated scale.

The dynamic viscosity of this compound can be measured using a rotational viscometer. A spindle is immersed in the liquid and rotated at a constant speed. The torque required to rotate the spindle is measured, which is proportional to the viscosity of the fluid. The viscosity is then calculated based on the geometry of the spindle and the rotational speed.

Chemical Properties

Synthesis

This compound is commercially synthesized through the reaction of phenol with propylene oxide. Another common laboratory-scale synthesis is the Williamson ether synthesis, which involves the reaction of a phenoxide with a propylene halohydrin.[1]

This method involves the reaction of sodium phenoxide with 1-chloro-2-propanol.

-

Preparation of Sodium Phenoxide: Sodium hydroxide is dissolved in a suitable solvent (e.g., ethanol), and phenol is added to the solution. The mixture is stirred until the phenol is completely converted to sodium phenoxide.

-

Reaction: 1-chloro-2-propanol is added to the sodium phenoxide solution. The reaction mixture is heated under reflux for several hours to facilitate the nucleophilic substitution.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with a dilute base to remove any unreacted phenol, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation.

Reactivity and Stability

This compound is a stable compound under normal conditions.[8] It is incompatible with strong oxidizing agents.[8] At high temperatures, it may decompose and release toxic gases.[1]

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum shows characteristic absorption bands corresponding to the functional groups present, such as the hydroxyl (-OH) group, the ether (C-O-C) linkage, and the aromatic ring.

-

MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Note: While spectral data for this compound is available in public databases, detailed experimental parameters for obtaining these spectra are often not provided. For rigorous scientific work, it is recommended to acquire spectra under well-defined and reported conditions.

Visualization

Williamson Ether Synthesis of this compound

Caption: Williamson Ether Synthesis of this compound.

General Experimental Workflow for Property Determination

Caption: Workflow for Physicochemical Property Determination.

Applications in Research and Drug Development

This compound serves multiple roles in the pharmaceutical industry. Its excellent solvent properties make it suitable for dissolving a wide range of active pharmaceutical ingredients (APIs), potentially enhancing drug formulation and bioavailability.[2][5] Furthermore, its antimicrobial properties allow it to be used as a preservative in topical and injectable medications, preventing microbial growth and extending shelf life.[1][2][5] Its use as a fixative for fragrances also finds application in medicated creams and ointments.[16]

Safety and Handling

This compound is considered to be of low toxicity but may cause skin and eye irritation.[1] It is important to handle the compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] It is combustible and should be stored away from heat and open flames.[8]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated data, coupled with detailed experimental protocols, offers a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is fundamental to leveraging the full potential of this versatile compound in various scientific and industrial applications.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. laboratuar.com [laboratuar.com]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 6. store.astm.org [store.astm.org]

- 7. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 8. store.astm.org [store.astm.org]

- 9. filab.fr [filab.fr]

- 10. kashanu.ac.ir [kashanu.ac.ir]

- 11. store.astm.org [store.astm.org]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. standards.iteh.ai [standards.iteh.ai]

- 14. antpedia.com [antpedia.com]

- 15. webstore.ansi.org [webstore.ansi.org]

- 16. standards.iteh.ai [standards.iteh.ai]

- 17. petrolube.com [petrolube.com]

- 18. store.astm.org [store.astm.org]

- 19. ASTM D1480 - 15 | 1 Dec 2015 | BSI Knowledge [knowledge.bsigroup.com]

- 20. laboratuar.com [laboratuar.com]

- 21. OECD 105 - Phytosafe [phytosafe.com]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

Spectroscopic Analysis of 1-Phenoxy-2-propanol: A Technical Guide

Introduction: 1-Phenoxy-2-propanol (CAS No. 770-35-4) is a glycol ether utilized in a variety of applications, including as a solvent, a preservative in cosmetics, and a chemical intermediate.[1] Its molecular structure, which incorporates a phenyl ring, an ether linkage, and a secondary alcohol, gives rise to a distinct spectroscopic profile. This guide provides a detailed examination of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

-

Molecular Formula: C₉H₁₂O₂[2]

-

IUPAC Name: 1-phenoxypropan-2-ol[1]

-

Synonyms: Propylene glycol phenyl ether, Propylene phenoxetol[1][2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[3][4] The IR spectrum of this compound reveals characteristic absorption bands corresponding to its hydroxyl, ether, and aromatic components.

Data Presentation: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (alcohol)[5] |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2975-2850 | Medium | C-H stretch (aliphatic)[6] |

| 1600, 1495 | Medium-Strong | C=C stretch (aromatic ring) |

| 1260-1050 | Strong | C-O stretch (ether and alcohol)[5] |

| 750, 690 | Strong | C-H bend (monosubstituted benzene ring) |

Note: Specific peak positions can vary slightly based on the sample preparation and instrument.

Experimental Protocol: Acquiring the IR Spectrum

A common and effective method for obtaining the IR spectrum of a liquid sample like this compound is Attenuated Total Reflectance (ATR) FTIR spectroscopy.[7]

-

Sample Preparation: As this compound is a liquid, no special preparation is needed.[4] A single drop of the neat liquid is sufficient.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used.[3][7]

-

Background Spectrum: A background spectrum is collected with the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.[7]

-

Sample Analysis: A small drop of this compound is placed onto the ATR crystal, ensuring complete coverage.[3] The pressure arm is positioned over the sample.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[6] Multiple scans (e.g., 16 or 32) are often averaged to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is converted to a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) via a Fourier transform.[6]

Logical Workflow for IR Spectral Analysis

Caption: Workflow for IR spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8] Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

Data Presentation: ¹H NMR

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| 7.35 - 7.25 | m | 2H | Ar-H (meta) |

| 7.00 - 6.85 | m | 3H | Ar-H (ortho, para) |

| 4.20 - 4.10 | m | 1H | CH(OH) |

| 3.85 | dd | 1H | O-CH₂ (diastereotopic) |

| 3.75 | dd | 1H | O-CH₂ (diastereotopic) |

| 2.50 | br s | 1H | OH |

| 1.25 | d | 3H | CH₃ |

m = multiplet, dd = doublet of doublets, d = doublet, br s = broad singlet

Data Presentation: ¹³C NMR

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| 158.5 | Ar-C (quaternary, C-O) |

| 129.5 | Ar-CH (meta) |

| 121.2 | Ar-CH (para) |

| 114.6 | Ar-CH (ortho) |

| 72.8 | O-CH₂ |

| 66.5 | CH(OH) |

| 21.0 | CH₃ |

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: A solution is prepared by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[9] A small amount of a reference standard, typically tetramethylsilane (TMS), is added, which is set to 0 ppm.[10] The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.[11] The instrument consists of a powerful superconducting magnet, a probe, and radiofrequency electronics.[11]

-

Data Acquisition (¹H NMR): The sample is placed in the magnet and the field is "locked" to the deuterium signal of the solvent. The magnetic field is shimmed to achieve high homogeneity. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.[11]

-

Data Acquisition (¹³C NMR): The procedure is similar to ¹H NMR, but the instrument is tuned to the ¹³C frequency. Due to the low natural abundance of ¹³C, more scans are required to obtain a good signal-to-noise ratio.[12] Broadband proton decoupling is typically used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.[12]

-

Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum, which is then phased and baseline-corrected.[11]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation.[14]

Data Presentation: Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Fragment Assignment |

| 152 | 25 | [M]⁺ (Molecular Ion) |

| 107 | 100 | [M - C₂H₅O]⁺ or [C₆H₅O-CH₂]⁺ |

| 94 | 80 | [C₆H₅OH]⁺ (Phenol radical cation) |

| 77 | 35 | [C₆H₅]⁺ (Phenyl cation) |

| 43 | 60 | [CH₃-CH=OH]⁺ |

Note: Relative intensities are approximate and can vary between instruments.

Experimental Protocol: Acquiring the Mass Spectrum

-

Sample Introduction: For a volatile compound like this compound, the sample can be introduced via a gas chromatograph (GC-MS) or a direct insertion probe.[14][15] In GC-MS, the compound is first separated from a mixture before entering the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method. The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion [M]⁺.[14]

-

Fragmentation: The high energy of EI causes the molecular ion to be in a high-energy state, leading to fragmentation into smaller, charged ions and neutral radicals.[14]

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[14]

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed EI fragmentation pathway for this compound.

Conclusion

The combined application of IR, NMR, and mass spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. IR spectroscopy identifies the key functional groups: the hydroxyl, ether, and monosubstituted aromatic ring. High-resolution ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, confirming the connectivity and chemical environment of each atom. Finally, mass spectrometry establishes the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. These detailed spectroscopic data and protocols serve as a crucial reference for quality control, reaction monitoring, and further research involving this compound.

References

- 1. This compound | C9H12O2 | CID 92839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Phenoxypropan-2-ol [webbook.nist.gov]

- 3. webassign.net [webassign.net]

- 4. webassign.net [webassign.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. allsubjectjournal.com [allsubjectjournal.com]

- 7. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. fiveable.me [fiveable.me]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 15. 1-Phenoxypropan-2-ol [webbook.nist.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-Phenoxy-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Phenoxy-2-propanol (also known as propylene glycol phenyl ether), a versatile solvent and preservative used in a wide range of industrial and pharmaceutical applications.[1] This document is intended to be a valuable resource for formulation scientists, chemists, and researchers involved in the development of products containing this excipient.

Core Properties of this compound

This compound is a colorless to pale yellow, oily liquid with a mild odor.[1] It is a synthetic organic compound belonging to the glycol ether family.[1] Its chemical structure, featuring both a polar hydroxyl group and a non-polar phenyl ether group, imparts a unique amphiphilic character, making it an effective solvent for a variety of substances and a useful coupling agent to miscible aqueous and organic phases.[2][3]

Solubility Profile

This compound exhibits excellent solvency for a wide range of substances due to its unique molecular structure.[1] It is known to be miscible with many common organic solvents and has moderate solubility in water.

Aqueous Solubility

The solubility of this compound in water has been reported with some variability across different sources. This variation may be attributable to differences in experimental methodologies and the purity of the compound tested. The available data at 20°C is summarized in the table below.

| Solubility in Water (g/L) | Temperature (°C) | Source(s) |

| 15.1 | 20 | [4][5][6][7] |

| 198 | 20 |

It is important for researchers to experimentally verify the aqueous solubility within their specific formulations and conditions.

Organic Solvent Solubility

Chemical Stability

This compound is generally considered to be a stable compound under normal storage and use conditions.[1][7] However, its stability can be influenced by several factors, including temperature, pH, and the presence of incompatible materials.

Thermal Stability

This compound is thermally stable at typical use temperatures.[4][5] However, it can decompose at elevated temperatures.[4][5] When heated to decomposition, it may emit acrid smoke and irritating vapors, with potential hazardous decomposition products including aldehydes, ketones, and organic acids.[5]

pH Stability

While specific kinetic data is not widely available, this compound is reported to be stable across a wide pH range, a desirable characteristic for formulations with varying pH levels.

Incompatible Materials

To maintain its stability, this compound should not be stored with strong acids, strong bases, and strong oxidizing agents.[4][7] Contact with these substances should be avoided to prevent chemical reactions that could lead to degradation of the compound.[4]

Storage Recommendations

For long-term storage, it is recommended to store this compound in carbon steel, stainless steel, or phenolic-lined steel drums.[4] Storage in containers made of aluminum, copper, galvanized iron, or galvanized steel should be avoided.[4]

Experimental Protocols

Detailed and validated experimental protocols are crucial for determining the precise solubility and stability of this compound within a specific formulation or set of environmental conditions. The following sections outline standardized methodologies that can be adapted for this purpose.

Protocol for Determining Aqueous and Organic Solubility

This protocol is based on the shake-flask method, a common technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane) of analytical grade

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a single solvent.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath on an orbital shaker or with a magnetic stirrer. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. For emulsions or fine suspensions, centrifugation may be necessary to achieve a clear separation of the liquid and solid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved solute.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations in the respective solvent. Analyze both the standards and the filtered sample from step 4 using a validated HPLC or GC method.

-

Data Analysis: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of this compound in the saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Protocol for Assessing Chemical Stability

This protocol outlines a general approach for evaluating the stability of this compound under various stress conditions, consistent with pharmaceutical stability testing guidelines.

Materials:

-

This compound (high purity)

-

Solutions of varying pH (e.g., buffered solutions at pH 4, 7, and 9)

-

High-purity water

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Analytical instrumentation for quantification (e.g., HPLC or GC)

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the desired solvents or formulation buffers at a known concentration.

-

Stress Conditions:

-

Thermal Stability: Store samples in stability chambers at various temperatures (e.g., 40°C, 50°C, 60°C) and controlled humidity.

-

pH Stability: Store samples in buffered solutions at different pH values at a controlled temperature.

-

Photostability: Expose samples to a controlled light source in a photostability chamber as per ICH Q1B guidelines. Include dark controls to differentiate between light-induced and thermal degradation.

-

-

Time Points: Withdraw aliquots from the stressed samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks).

-

Analysis: Analyze the withdrawn samples using a validated stability-indicating analytical method (typically HPLC or GC) to quantify the remaining concentration of this compound and to detect and quantify any degradation products.

-

Data Evaluation: Plot the concentration of this compound as a function of time for each stress condition. Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant and half-life.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. PROPYLENE GLYCOL PROPYL ETHER - Ataman Kimya [atamanchemicals.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C9H12O2 | CID 92839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound CAS#: 770-35-4 [m.chemicalbook.com]

The Genesis of a Versatile Solvent: An In-depth Technical Guide to the Discovery and Synthesis of 1-Phenoxy-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical development and synthetic methodologies of 1-phenoxy-2-propanol, a versatile glycol ether with significant applications across the pharmaceutical, cosmetic, and chemical industries. Valued for its properties as a solvent, preservative, and anesthetic agent, a thorough understanding of its synthesis is crucial for its effective application and the development of novel derivatives.

Historical Perspective and Discovery

The synthesis of simple ethers was pioneered in the mid-19th century. The groundwork for synthesizing compounds like this compound was laid by Alexander Williamson's development of the Williamson ether synthesis in 1850, a robust method for forming ethers from an organohalide and an alkoxide.[1][2] While the precise first synthesis of this compound is not extensively documented, the commercial availability of the related compound, phenoxyethanol, as a cellulose acetate solvent under the trademark "Phenyl cellosolve" began in the 1920s.[3] This indicates that the industrial synthesis of simple phenoxy alcohols was established during this period.

Early methods for producing phenoxy alcohols involved the reaction of sodium phenoxide with the corresponding chlorohydrin, a direct application of the Williamson ether synthesis. Over the years, synthetic strategies have evolved to improve yield, selectivity, and environmental footprint, leading to the development of catalytic methods, most notably the ring-opening of propylene oxide with phenol.

Core Synthetic Methodologies

Two primary routes dominate the synthesis of this compound: the catalytic ring-opening of propylene oxide with phenol and the classical Williamson ether synthesis.

Catalytic Ring-Opening of Propylene Oxide with Phenol

This atom-economical reaction is a widely used industrial method for the synthesis of this compound. The reaction involves the nucleophilic attack of the phenoxide ion on the epoxide ring of propylene oxide. The regioselectivity of the attack determines the primary product, with attack at the less hindered carbon atom of propylene oxide yielding the desired this compound.

Reaction Scheme:

The choice of catalyst is critical in this process to ensure high yield and selectivity. A variety of catalysts have been explored, ranging from basic catalysts to more complex heterogeneous systems.

Experimental Protocols:

A detailed experimental protocol for this method is often proprietary and found within patent literature. Below are generalized procedures based on published patents:

-

Base-Catalyzed Synthesis: In a typical procedure, p-phenoxyphenol is reacted with propylene oxide in water as a solvent.[2] A basic catalyst such as potassium hydroxide, sodium hydroxide, or potassium carbonate is used.[2] The reaction is typically carried out at a temperature between 20°C and 60°C for a duration of 1 to 6 hours.[2] The molar ratio of phenoxyphenol to the basic catalyst and propylene oxide is approximately 1:0.1-2:2-5.[2]

-

Organophosphorus-Catalyzed Synthesis: A high-selectivity method involves the use of an organophosphorus catalyst.[4] In this process, phenol and the organophosphorus compound are mixed, and propylene oxide is continuously added under anaerobic conditions. The reaction is maintained at a temperature of 100-140°C for 5-13 hours.[4]

-

Heterogeneous Catalysis: Synthetically, this compound can be produced by reacting propylene oxide with phenol in the presence of an Al2O3-MgO/Fe3O4 catalyst.[3][5][6]

Quantitative Data Summary:

| Catalyst Type | Reactants | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Phenol:PO:Cat) | Yield (%) | Reference |

| Basic (KOH, NaOH, K2CO3) | p-Phenoxyphenol, Propylene Oxide | Water | 20-60 | 1-6 | 1 : 2-5 : 0.1-2 | Not Specified | [2] |

| Organophosphorus | Phenol, Propylene Oxide | Not Specified | 100-140 | 5-13 | 1 : 1.0-1.1 : Cat amount varies | High Selectivity | [4] |

| Heterogeneous (Al2O3-MgO/Fe3O4) | Phenol, Propylene Oxide | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [3][5][6] |

Williamson Ether Synthesis

This classical method provides a versatile route to this compound and its derivatives. The synthesis involves the reaction of a phenoxide with a suitable propyl halide, typically 1-chloro-2-propanol. The reaction proceeds via an SN2 mechanism.[2]

Reaction Scheme:

Experimental Protocol:

A general procedure involves the reaction of phenol with 1-chloropropan-2-ol in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution.[3] The reaction is carried out under controlled temperature and pressure to ensure high yield and purity.[3] Phase-transfer catalysts, such as quaternary ammonium salts, can be employed to facilitate the reaction between the aqueous phenoxide solution and the organic halide.

Quantitative Data Summary:

Logical Workflow and Mechanisms

Synthesis Workflow: Propylene Oxide Ring-Opening

Caption: Workflow for the synthesis of this compound via catalytic ring-opening of propylene oxide.

Synthesis Workflow: Williamson Ether Synthesis

Caption: Generalized workflow for the Williamson ether synthesis of this compound.

Proposed Mechanism of Action (Antimicrobial)

While the exact signaling pathways are not fully elucidated, the antimicrobial action of this compound is believed to involve the disruption of the microbial cell membrane.

Caption: Proposed mechanism of antimicrobial action for this compound.

Conclusion

The synthesis of this compound has evolved from the foundational principles of ether synthesis to more refined, atom-economical industrial processes. The catalytic ring-opening of propylene oxide with phenol stands out as a key industrial method, with ongoing research likely focused on developing more efficient and selective catalysts. The Williamson ether synthesis remains a valuable and versatile laboratory-scale method. A deeper understanding of these synthetic routes is essential for professionals in drug development and chemical research, enabling the optimization of existing processes and the design of novel molecules with tailored properties. Further research into the precise mechanisms of its biological activities will undoubtedly open new avenues for its application.

References

An In-Depth Technical Guide to the Thermochemical Properties of 1-Phenoxy-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenoxy-2-propanol (also known as propylene glycol phenyl ether) is a versatile organic compound with a wide range of applications in the pharmaceutical, cosmetic, and chemical industries. Its utility as a solvent, preservative, and intermediate in the synthesis of various molecules necessitates a thorough understanding of its physicochemical and thermochemical properties. This technical guide provides a comprehensive overview of the available thermochemical data for this compound, details the experimental methodologies for their determination, and presents relevant visualizations to aid in the understanding of its synthesis.

Thermochemical Data of this compound

A compilation of the key thermochemical and physical properties of this compound is presented below. These values are essential for process design, safety assessments, and the development of new applications.

| Property | Value | Units | Source(s) |

| Molecular Formula | C₉H₁₂O₂ | - | [1] |

| Molecular Weight | 152.19 | g/mol | [1] |

| Boiling Point | 243 | °C | [2] |

| Melting Point | 11 | °C | [2] |

| Density (at 20°C) | 1.064 | g/mL | [2] |

| Vapor Pressure (at 25°C) | 0.02 | mmHg | [3] |

| Heat of Vaporization (at normal boiling point) | 319 | J/g | [3] |

| Heat of Combustion (estimated) | 30.4 | kJ/g | [3] |

| Specific Heat (at 25°C) | 2.18 | J/g/°C | [4][5] |

| Solubility in Water (at 20°C) | 15.1 | g/L | [3] |

Experimental Protocols

The determination of accurate thermochemical data relies on precise experimental methodologies. Below are detailed descriptions of the key techniques used to measure the properties listed in the table above.

Combustion Calorimetry for Enthalpy of Combustion

The enthalpy of combustion is determined using a bomb calorimeter.

Methodology:

-

A precisely weighed sample of this compound is placed in a sample holder within a high-pressure vessel (the "bomb").

-

The bomb is then pressurized with a large excess of pure oxygen.

-

The bomb is submerged in a known mass of water in a thermally insulated container (the calorimeter).

-

The initial temperature of the water is recorded.

-

The sample is ignited electrically. The combustion of the organic compound releases heat, which is transferred to the surrounding water, causing its temperature to rise.

-

The final temperature of the water is recorded after thermal equilibrium is reached.

-

The heat absorbed by the calorimeter is calculated using the temperature change, the mass of the water, and the heat capacity of the calorimeter system (which is determined through calibration with a substance of known heat of combustion, such as benzoic acid).

-

The enthalpy of combustion of this compound is then calculated from the heat absorbed by the calorimeter and the mass of the sample.

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

The enthalpy of fusion (the heat required to melt the substance) can be measured using Differential Scanning Calorimetry (DSC).

Methodology:

-

A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC instrument.

-

The instrument heats both pans at a constant rate.

-

The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

As the sample melts, it absorbs energy (an endothermic process), resulting in a measurable difference in heat flow compared to the reference.

-

This difference is recorded as a peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion.

-

By integrating the peak, the enthalpy of fusion for this compound can be determined.

Adiabatic Calorimetry for Heat Capacity

Adiabatic calorimetry is a precise method for determining the heat capacity of liquids.

Methodology:

-

A known mass of this compound is placed in a well-insulated calorimetric vessel.

-

The calorimeter is designed to minimize heat exchange with the surroundings (adiabatic conditions). This is often achieved by a surrounding shield whose temperature is controlled to match that of the vessel.

-

A known quantity of electrical energy is supplied to the sample through a heater, causing a small increase in temperature.

-

The electrical energy input and the resulting temperature rise are precisely measured.

-

The heat capacity of the sample is calculated from the energy input and the temperature change, after accounting for the heat capacity of the calorimeter vessel itself.

-

This process is repeated over a range of temperatures to determine the heat capacity as a function of temperature.

Vapor Pressure Measurement

The vapor pressure of a low-volatility liquid like this compound can be determined using a static or dynamic method.

Static Method (Isoteniscope):

-

A sample of this compound is placed in a bulb connected to a manometer.

-

The sample is degassed to remove any dissolved air.

-

The apparatus is placed in a constant temperature bath.

-

The pressure of the vapor in equilibrium with the liquid is measured directly from the difference in the manometer liquid levels.

-

Measurements are repeated at various temperatures to obtain the vapor pressure curve.

Synthesis of this compound

This compound is typically synthesized via the reaction of phenol with propylene oxide. This reaction is an example of a base-catalyzed ring-opening of an epoxide.

Caption: Synthesis of this compound from Phenol and Propylene Oxide.

Experimental Workflow for Thermochemical Analysis

The following diagram illustrates a typical workflow for the comprehensive thermochemical characterization of a liquid organic compound like this compound.

References

Methodological & Application

Application Notes and Protocols for 1-Phenoxy-2-propanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenoxy-2-propanol (also known as propylene glycol phenyl ether) is a high-boiling point, colorless oily liquid with a faint rose-like aroma.[1] As a member of the P-series glycol ethers, which are derived from propylene glycol, it is generally considered to have a more favorable toxicological profile compared to E-series glycol ethers.[1] Its unique combination of a phenyl ether group and a secondary alcohol provides a balance of hydrophobicity and hydrophilicity, making it an excellent solvent for a variety of organic compounds.[1][2]

These application notes provide an overview of the physicochemical properties of this compound and explore its potential as a solvent in organic synthesis, particularly in areas relevant to active pharmaceutical ingredient (API) development. While its use as a solvent in formulations is well-documented, its application as a reaction solvent in synthetic organic chemistry is less prevalent in publicly available literature. These notes aim to provide a foundational understanding for researchers looking to explore its utility in this area.

Physicochemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its application in organic synthesis. The following table summarizes the key properties of this compound.

| Property | Value | References |

| Molecular Formula | C₉H₁₂O₂ | [1][2][3] |

| Molecular Weight | 152.19 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Mild, pleasant odor | [2] |

| Boiling Point | 241.2 °C | [2] |

| Melting Point | 11.4 °C | [2] |

| Density | 1.0622 g/cm³ at 20 °C | [2] |

| Solubility in Water | 15.1 g/L at 20 °C | [2] |

| Vapor Pressure | 0.02 mmHg at 25 °C | [3] |

| logP (Kow) | 1.50 | [2] |

| Flash Point | 98.3 °C | [3] |

| Refractive Index | 1.523 at 20 °C | [3] |

Applications in Organic Synthesis

Due to its high boiling point, this compound is well-suited for reactions requiring elevated temperatures. Its polar nature, arising from the ether and hydroxyl functionalities, allows it to dissolve a wide range of organic molecules, including polar and nonpolar compounds.[1] It can serve as a suitable alternative to other high-boiling polar aprotic solvents such as DMF, DMAc, and NMP, especially when considering its more favorable safety profile.

While specific examples in peer-reviewed synthetic literature are limited, its properties suggest potential applications in the following areas:

-

Nucleophilic Substitution Reactions: As a polar, high-boiling solvent, this compound can facilitate SN2 and SNAr reactions, which are fundamental in the synthesis of many APIs. Its ability to solvate cations can help to accelerate reaction rates.

-

Palladium-Catalyzed Cross-Coupling Reactions: Although not extensively documented, its thermal stability and ability to dissolve organic substrates and organometallic complexes could make it a candidate for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions that often require high temperatures.

-

As a Synthetic Intermediate: this compound is a known intermediate in the synthesis of more complex molecules, such as the α-adrenergic antagonist phenoxybenzamine.[4]

Experimental Protocols